

# A Spectroscopic Showdown: Unmasking the Isomers of 4-Chloro-2-hydroxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

Cat. No.: B058158

[Get Quote](#)

A comprehensive spectroscopic comparison of **4-Chloro-2-hydroxybenzaldehyde** and its structural isomers reveals distinct fingerprints for each compound, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of these closely related aromatic aldehydes, supported by detailed experimental protocols.

The positional isomerism of the chloro and hydroxyl substituents on the benzaldehyde framework gives rise to a fascinating array of compounds, each with unique electronic and structural properties. While sharing the same molecular formula ( $C_7H_5ClO_2$ ) and molecular weight (156.57 g/mol), their spectroscopic signatures differ significantly, allowing for unambiguous identification. Understanding these differences is paramount in fields ranging from synthetic chemistry to pharmaceutical development, where precise structural confirmation is essential.

## At a Glance: Spectroscopic Data Summary

To facilitate a clear and direct comparison, the key quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry for **4-Chloro-2-hydroxybenzaldehyde** and its isomers are summarized below.

## $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)

| Compound                       | Aldehyde-H (s) | Aromatic-H (m) | Hydroxyl-H (s) |
|--------------------------------|----------------|----------------|----------------|
| 4-Chloro-2-hydroxybenzaldehyde | ~9.7           | ~6.9-7.5       | ~11.0          |
| 3-Chloro-2-hydroxybenzaldehyde | ~9.9           | ~7.0-7.6       | ~11.2          |
| 5-Chloro-2-hydroxybenzaldehyde | ~9.8           | ~6.9-7.5       | ~10.9          |
| 2-Chloro-4-hydroxybenzaldehyde | ~10.1          | ~6.8-7.8       | ~11.1          |
| 3-Chloro-4-hydroxybenzaldehyde | ~9.8           | ~7.1-7.9       | ~6.3           |
| 2-Chloro-5-hydroxybenzaldehyde | ~10.3          | ~7.1-7.5       | ~10.2          |

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The exact values can vary slightly depending on the solvent and concentration.

## **$^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)**

| Compound                       | C=O  | C-OH | C-Cl     | Aromatic Carbons |
|--------------------------------|------|------|----------|------------------|
| 4-Chloro-2-hydroxybenzaldehyde | ~196 | ~161 | ~130-140 | ~118-138         |
| 3-Chloro-2-hydroxybenzaldehyde | ~192 | ~157 | ~120-130 | ~119-137         |
| 5-Chloro-2-hydroxybenzaldehyde | ~195 | ~159 | ~125-135 | ~119-135         |
| 2-Chloro-4-hydroxybenzaldehyde | ~189 | ~162 | ~120-130 | ~116-140         |
| 3-Chloro-4-hydroxybenzaldehyde | ~191 | ~159 | ~122-132 | ~117-132         |
| 2-Chloro-5-hydroxybenzaldehyde | ~195 | ~160 | ~132     | ~119-137         |

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm). The assignments are based on typical chemical shift ranges and may require further 2D NMR analysis for definitive confirmation.

## Infrared (IR) Spectroscopy Data ( $\text{cm}^{-1}$ )

| Compound                       | O-H Stretch | C=O Stretch | C-Cl Stretch |
|--------------------------------|-------------|-------------|--------------|
| 4-Chloro-2-hydroxybenzaldehyde | ~3200-3400  | ~1650-1670  | ~700-800     |
| 3-Chloro-2-hydroxybenzaldehyde | ~3100-3300  | ~1650-1670  | ~700-800     |
| 5-Chloro-2-hydroxybenzaldehyde | ~3100-3300  | ~1650-1670  | ~800-900     |
| 2-Chloro-4-hydroxybenzaldehyde | ~3100-3300  | ~1660-1680  | ~750-850     |
| 3-Chloro-4-hydroxybenzaldehyde | ~3100-3300  | ~1670-1690  | ~700-800     |
| 2-Chloro-5-hydroxybenzaldehyde | ~3200-3400  | ~1660-1680  | ~700-800     |

Note: Vibrational frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ). The broadness and exact position of the O-H stretch are dependent on hydrogen bonding.

## Mass Spectrometry (MS) Data (m/z)

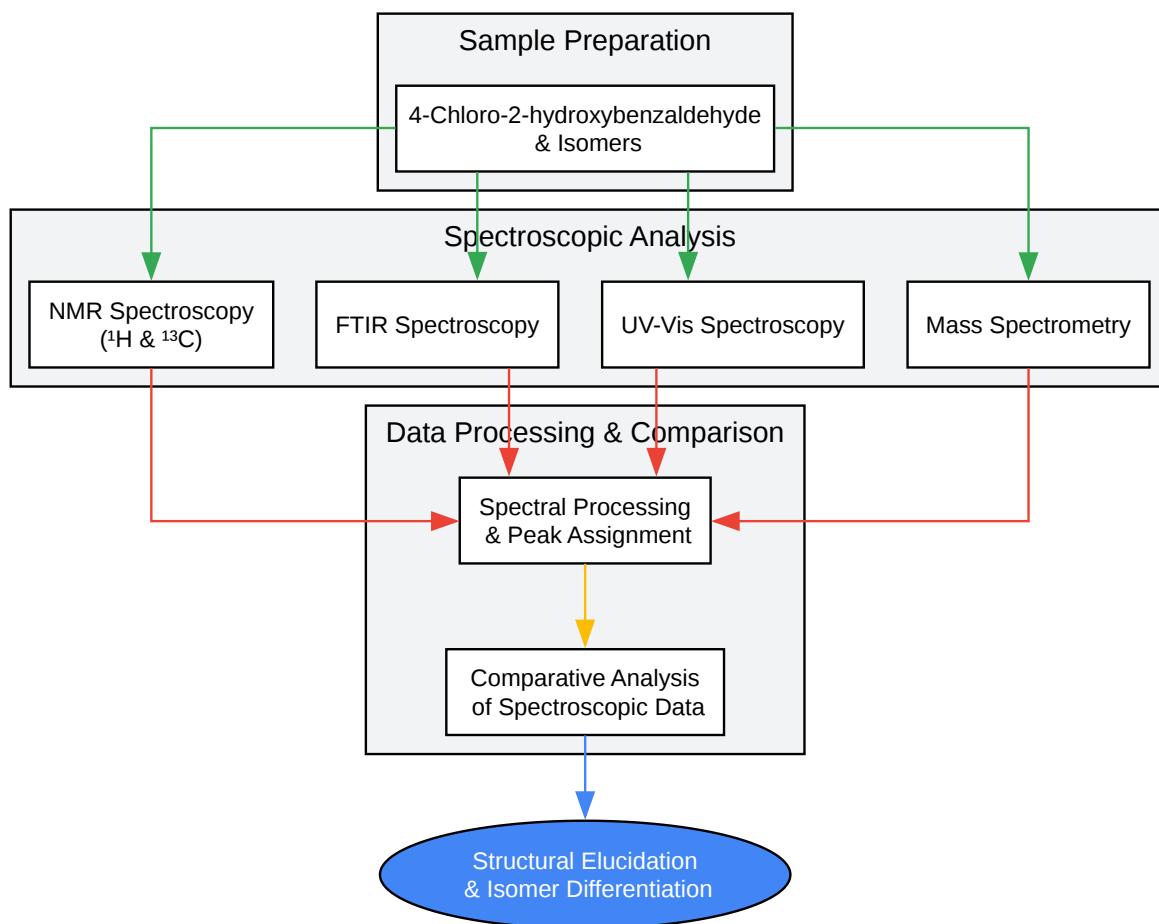
| Compound                       | Molecular Ion [M] <sup>+</sup> | Key Fragment Ions |
|--------------------------------|--------------------------------|-------------------|
| 4-Chloro-2-hydroxybenzaldehyde | 156/158                        | 127, 99, 75       |
| 3-Chloro-2-hydroxybenzaldehyde | 156/158                        | 127, 99, 75       |
| 5-Chloro-2-hydroxybenzaldehyde | 156/158                        | 127, 99, 75       |
| 2-Chloro-4-hydroxybenzaldehyde | 156/158                        | 127, 99, 75       |
| 3-Chloro-4-hydroxybenzaldehyde | 156/158                        | 127, 99, 75       |
| 2-Chloro-5-hydroxybenzaldehyde | 156/158                        | 127, 99, 75       |

Note: The presence of the chlorine isotope (<sup>35</sup>Cl and <sup>37</sup>Cl) results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for all chlorinated compounds.

## Experimental Workflow and Methodologies

The acquisition of high-quality spectroscopic data is underpinned by meticulous experimental procedures. The following diagram illustrates the logical workflow for the comparative analysis, followed by detailed protocols for each technique.

## Workflow for Spectroscopic Comparison

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of 4-Chloro-2-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058158#spectroscopic-comparison-of-4-chloro-2-hydroxybenzaldehyde-and-its-isomers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)